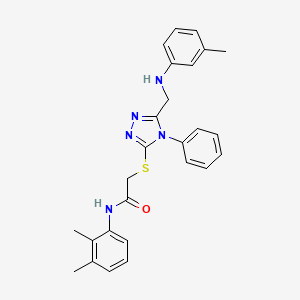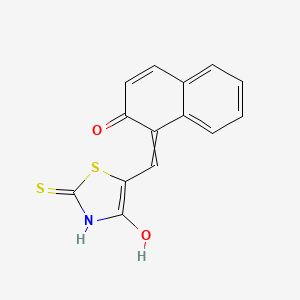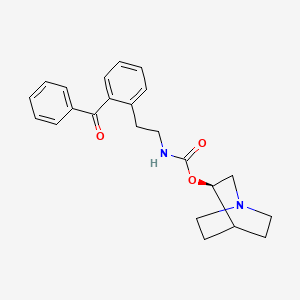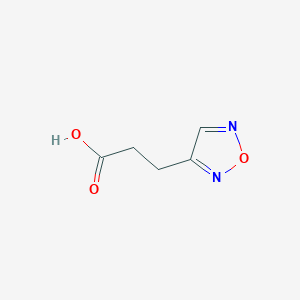![molecular formula C8H5F3N2S B11771136 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine CAS No. 613262-18-3](/img/structure/B11771136.png)
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluormethyl)benzo[d]isothiazol-3-amin ist eine chemische Verbindung mit der Summenformel C8H5F3N2S. Es ist bekannt für seine einzigartige Struktur, die eine Trifluormethylgruppe umfasst, die an einen Benzo[d]isothiazolring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Trifluormethyl)benzo[d]isothiazol-3-amin beinhaltet typischerweise die Einführung einer Trifluormethylgruppe in den Benzo[d]isothiazolring. Ein übliches Verfahren beinhaltet die Reaktion von 5-Chlorbenzo[d]isothiazol-3-amin mit Trifluormethyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-(Trifluormethyl)benzo[d]isothiazol-3-amin kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(Trifluormethyl)benzo[d]isothiazol-3-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperoxybenzoesäure (m-CPBA).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Grignard-Reagenzien oder Organolithiumverbindungen können Substitutionsreaktionen ermöglichen.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Benzo[d]isothiazol-Derivate.
Wissenschaftliche Forschungsanwendungen
5-(Trifluormethyl)benzo[d]isothiazol-3-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung in verschiedenen biologischen Assays untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und antikanzerogener Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(Trifluormethyl)benzo[d]isothiazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Im Inneren der Zelle kann sie mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Methylbenzo[d]isothiazol-3-amin: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Trifluormethylgruppe.
5-Chlorbenzo[d]isothiazol-3-amin: Enthält ein Chloratom anstelle einer Trifluormethylgruppe.
5-Fluorbenzo[d]isothiazol-3-amin: Besitzt ein Fluoratom anstelle der Trifluormethylgruppe.
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in 5-(Trifluormethyl)benzo[d]isothiazol-3-amin verleiht einzigartige Eigenschaften wie eine erhöhte Lipophilie und metabolische Stabilität. Diese Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene Anwendungen und unterscheiden es von seinen Analoga.
Eigenschaften
CAS-Nummer |
613262-18-3 |
|---|---|
Molekularformel |
C8H5F3N2S |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-14-6/h1-3H,(H2,12,13) |
InChI-Schlüssel |
QXLQNGWZNIONGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)



![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)

![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)


![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)



